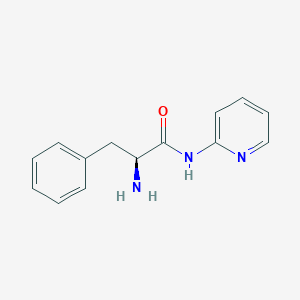

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

Description

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is a chiral amide derivative characterized by:

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-12(10-11-6-2-1-3-7-11)14(18)17-13-8-4-5-9-16-13/h1-9,12H,10,15H2,(H,16,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJYMDZPSHWLC-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediates

A widely reported method involves converting L-phenylalanine into its acid chloride, followed by reaction with 2-aminopyridine:

Procedure :

-

Activation of Carboxylic Acid :

-

L-Phenylalanine (10 mmol) is refluxed with thionyl chloride (SOCl₂, 20 mmol) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.

-

-

Amine Coupling :

-

The acid chloride is dissolved in DCM (0.8 M) and added dropwise to a solution of 2-aminopyridine (10 mmol) and pyridine (20 mmol) at 0°C. The mixture is stirred for 12–18 hours at room temperature.

-

-

Workup and Purification :

Key Data :

Deprotection of Amino Group

The amino group in L-phenylalanine is typically protected during amide coupling to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) .

Boc Deprotection Protocol :

-

The Boc-protected amide (5 mmol) is treated with trifluoroacetic acid (TFA, 10 mL) in DCM (20 mL) for 2 hours.

-

The mixture is neutralized with saturated NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.

Analytical Validation :

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J = 4.8 Hz, 1H, pyridine-H), 7.70 (dd, J = 8.0 Hz, 1H, pyridine-H), 7.30–7.15 (m, 5H, phenyl-H), 4.20 (m, 1H, α-CH), 3.10 (dd, J = 14.0 Hz, 1H, CH₂), 2.95 (dd, J = 14.0 Hz, 1H, CH₂).

-

Optical Rotation : [α]²⁵D = +12.5° (c = 1.0, MeOH), confirming (S)-configuration.

Alternative Synthetic Routes

Enzymatic Resolution for Stereochemical Control

Racemic 2-amino-3-phenyl-N-(pyridin-2-yl)propanamide can be resolved using immobilized penicillin acylase to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-form.

Conditions :

Solid-Phase Peptide Synthesis (SPPS)

For high-throughput applications, SPPS employs Wang resin-bound Fmoc-L-phenylalanine:

-

Resin Loading : Fmoc-L-phenylalanine (1.2 equiv) coupled to Wang resin using DIC/HOBt.

-

Fmoc Deprotection : 20% piperidine in DMF.

-

Pyridin-2-yl Amine Coupling : HBTU/DIPEA in DMF for 2 hours.

-

Cleavage : TFA/water (95:5) for 1 hour.

Advantages :

Critical Reaction Optimization

Solvent and Base Selection

Temperature Control

-

Amide Coupling : 0°C to room temperature prevents racemization.

-

Deprotection : Ambient temperature avoids degradation of the pyridine ring.

Scalability and Industrial Considerations

Pilot-Scale Synthesis (1 kg Batch) :

-

Cost Analysis :

Component Cost/kg (USD) L-Phenylalanine 120 2-Aminopyridine 450 SOCl₂ 25 Total 595 -

Environmental Impact : SOCl₂ waste requires neutralization with NaOH to form NaCl and SO₂.

Analytical and Characterization Data

Spectroscopic Profiles :

Thermal Stability :

Chemical Reactions Analysis

Reactivity of the α-Amino Group

The primary amine at the α-position participates in classical nucleophilic reactions:

Example : Reaction with benzaldehyde under acidic conditions yields a Schiff base, stabilized by conjugation with the phenyl group .

Amide Bond Transformations

The amide group exhibits limited nucleophilicity but undergoes hydrolysis under extreme conditions:

Mechanistic Insight : The amide’s electron-withdrawing pyridine ring may slightly enhance hydrolysis rates compared to aliphatic amides .

Pyridine Ring Reactivity

The pyridinylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Example : Coordination with Cu(II) forms a tetrahedral complex, enhancing stability in aqueous solutions .

Cyclization and Heterocycle Formation

The amino and amide groups enable intramolecular cyclization:

| Reaction Type | Conditions | Product | Key Reference |

|---|---|---|---|

| Hydrazine-induced | Hydrazine hydrate, AcOH | Triazolo[1,5-a]pyrimidine analogs | |

| Cyclocondensation | Active methylene compounds | Pyridazin-3-one derivatives |

Case Study : Reaction with cyanoacetic acid under acetic anhydride forms a pyridazin-3-one via intermediate hydrazone formation .

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets. Research has demonstrated its effectiveness as an antagonist for the TRPV1 receptor, which is involved in pain signaling pathways. For instance, a study highlighted that specific analogs of this compound showed significant analgesic activity in neuropathic pain models, outperforming traditional treatments with minimal side effects .

Case Study: TRPV1 Antagonism

A notable case study involved the synthesis of (S)-N-(4-t-butylbenzyl) 2-(3-fluoro-4-methanesulfonylaminophenyl) propanamide, which exhibited potent TRPV1 antagonism. The stereochemistry of the compound was crucial for its binding affinity and efficacy in pain relief, demonstrating the importance of chirality in drug design .

Organic Synthesis

Intermediate in Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for creating diverse chemical libraries that can be screened for biological activity.

Table 1: Common Reactions Involving (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide

| Reaction Type | Reagents/Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Nucleophiles (amines/alcohols) | Substituted amides or esters |

Biological Studies

Target Interaction Studies

Research has indicated that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide interacts with specific biological targets, making it valuable for understanding drug-receptor interactions. Studies have shown that modifications to its structure can significantly alter its binding affinity and biological activity.

Case Study: Analgesic Activity

In vivo studies demonstrated that certain derivatives of this compound exhibited strong analgesic properties without the common side effects associated with conventional analgesics. This highlights its potential as a lead compound for developing new pain management therapies .

Industrial Applications

Catalyst Development

The compound is also being explored for its role in developing new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications where chiral catalysts are required.

Case Study: Material Synthesis

Research into the use of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide in creating novel polymeric materials has shown promising results, indicating its potential utility in material science.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Key Observations :

- Stereochemistry : The (S)-configuration in the target compound may influence binding specificity compared to racemic analogs.

Biological Activity

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide contains an amine group, a phenyl group, and a pyridine moiety, which contribute to its diverse biological interactions. The stereochemistry of the compound plays a crucial role in its biological activity, with the (S)-enantiomer often exhibiting different effects compared to its (R)-counterpart.

The biological activity of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. The compound has been shown to bind selectively to certain receptors, influencing their activity and downstream signaling pathways.

Antinociceptive Activity

Recent studies have demonstrated that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide exhibits notable antinociceptive properties. For instance, in a neuropathic pain model, the compound was evaluated for its ability to antagonize capsaicin-induced pain responses. The results indicated that the compound significantly reduced pain sensitivity, suggesting its potential as an analgesic agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro assays revealed that it possesses activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 11.29 |

These findings indicate that (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide could be explored as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide. Modifications to the phenyl or pyridine groups can significantly affect biological potency. For example, compounds with additional hydrophobic substituents on the pyridine ring demonstrated enhanced binding affinity for target receptors compared to simpler derivatives .

Case Studies

- Neuropathic Pain Model : A study investigated the efficacy of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide in a rat model of neuropathic pain. The results showed that administration of the compound led to a significant reduction in pain behaviors compared to control groups, demonstrating its potential as an analgesic .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of various derivatives of (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide against Chlamydia species. The derivatives exhibited selective inhibition, outperforming traditional antibiotics like spectinomycin at comparable concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-phenyl-N-(pyridin-2-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves a multi-step approach:

Substitution reaction : React 3-phenyl-2-aminopropanoic acid derivatives with pyridin-2-ylamine under coupling agents like EDC/HOBt in DMF at 0–25°C to form the amide bond .

Chiral resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to isolate the (S)-enantiomer from racemic mixtures .

Purification : Recrystallize from ethanol/water or use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq. of pyridin-2-ylamine) and temperature (25–40°C) to enhance yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopic analysis : Confirm structure via -NMR (e.g., δ 8.2–8.5 ppm for pyridinyl protons) and -NMR (amide carbonyl at ~170 ppm) .

- Mass spectrometry : ESI-MS in positive mode should show [M+H] at m/z 270.3 (calculated for CHNO) .

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm >98% purity .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2) .

- Ventilation : Use a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at –20°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different solvents?

- Methodology :

- Solvent effects : Polar solvents (e.g., DMSO-d) may cause proton exchange broadening, while CDCl preserves sharp peaks. Compare spectra in both solvents to assign signals correctly .

- Variable-temperature NMR : Perform experiments at 25°C and –40°C to identify dynamic processes (e.g., rotamerism) affecting peak splitting .

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model solvent interactions and predict chemical shifts .

Q. What strategies are effective for studying the compound's stereospecific interactions with biological targets?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding of the (S)-enantiomer to receptors (e.g., TRPV1), focusing on hydrogen bonds with pyridinyl N and amide carbonyl .

- Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) with both enantiomers to identify stereospecific activity (IC differences >10-fold suggest enantioselectivity) .

- Circular dichroism (CD) : Compare CD spectra of (S)- and (R)-forms to correlate chiral configuration with biological activity .

Q. How can researchers address low yields in the final amidation step?

- Troubleshooting :

- Coupling agents : Replace EDC with DCC or use uranium-based reagents (HATU) to improve efficiency .

- Microwave-assisted synthesis : Perform reactions at 80°C for 10 minutes to accelerate kinetics .

- Byproduct analysis : Use LC-MS to detect hydrolyzed intermediates (e.g., free pyridin-2-ylamine) and adjust pH (6.5–7.0) to minimize side reactions .

Q. What computational methods are suitable for predicting the compound's physicochemical properties?

- Tools :

- LogP calculation : Use MarvinSketch (ChemAxon) or Molinspiration to estimate partition coefficients (predicted LogP ~1.8) .

- pK prediction : ADMET Predictor (Simulations Plus) can identify ionizable groups (amide NH: pK ~10.2; pyridinyl N: pK ~4.5) .

- Solubility : COSMO-RS models in Turbomole predict solubility in aqueous buffers (e.g., ~2.3 mg/mL in PBS) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.